Tmv-IN-1

Description

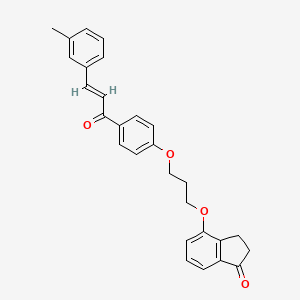

Structure

3D Structure

Properties

Molecular Formula |

C28H26O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

4-[3-[4-[(E)-3-(3-methylphenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C28H26O4/c1-20-5-2-6-21(19-20)9-15-26(29)22-10-12-23(13-11-22)31-17-4-18-32-28-8-3-7-24-25(28)14-16-27(24)30/h2-3,5-13,15,19H,4,14,16-18H2,1H3/b15-9+ |

InChI Key |

VIMHULJWHSUSNQ-OQLLNIDSSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OCCCOC3=CC=CC4=C3CCC4=O |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OCCCOC3=CC=CC4=C3CCC4=O |

Origin of Product |

United States |

Foundational & Exploratory

Tmv-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tmv-IN-1, a chalcone derivative identified as a potent inhibitor of the Tobacco Mosaic Virus (TMV). This guide details its chemical structure, biological activity, and proposed mechanism of action, presenting key data and experimental methodologies to support further research and development in the field of plant viral inhibitors.

Core Compound Details

This compound is a synthetic chalcone derivative that has demonstrated significant therapeutic and protective activities against the Tobacco Mosaic Virus.[1] Its inhibitory function is primarily attributed to its ability to bind to the TMV coat protein (TMV-CP), a critical component for viral assembly and stability.[1]

Chemical Structure

This compound, also referred to as compound N2 in the primary literature, possesses the molecular formula C₂₈H₂₆O₄.[2]

Caption: Chemical structure of this compound.

Note: The DOT language is not ideally suited for rendering complex chemical structures. A 2D chemical structure image would typically be used here. The above DOT script is a conceptual representation.

A more precise representation is provided by its canonical SMILES notation: O=C(c1cc(c(OC)cc1)OC)/C=C/c2ccc(cc2)C(=O)C3(CC3)c4ccccc4

Quantitative Bioactivity Data

The biological efficacy of this compound has been quantified through various in vitro and in vivo assays. The key parameters are summarized in the table below.

| Parameter | Value | Target/Assay | Source |

| Therapeutic Activity (EC₅₀) | 70.7 µg/mL | Anti-TMV activity in vivo | [1][2] |

| Protective Activity (EC₅₀) | 60.8 µg/mL | Anti-TMV activity in vivo | [1][2] |

| Binding Affinity (Kd) | 0.0427 µM | TMV Coat Protein (TMV-CP) | [1][2] |

Mechanism of Action and Signaling Pathways

This compound is proposed to exert its anti-viral effects through a dual mechanism: direct interaction with a viral component and modulation of the host plant's defense responses.

Direct Viral Inhibition

The primary mode of action of this compound is its direct binding to the Tobacco Mosaic Virus Coat Protein (TMV-CP).[1] The TMV-CP is essential for the encapsidation of the viral RNA, forming the helical structure of the virion.[3] By binding to TMV-CP, this compound likely interferes with the self-assembly of the viral particles, thus inhibiting the formation of new, infectious virions.[1][4]

References

An In-depth Technical Guide to the Mechanism of Action of Tmv-IN-1 on Tobacco Mosaic Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Tmv-IN-1, a promising chalcone derivative with significant inhibitory activity against the Tobacco Mosaic Virus (TMV). This compound primarily exerts its antiviral effects by directly binding to the TMV coat protein (CP), a critical component for viral assembly, stability, and movement. This interaction disrupts the structural integrity of the virion and interferes with the assembly process, thereby inhibiting viral replication and spread. This document details the quantitative data supporting these findings, provides in-depth experimental protocols for key assays, and visualizes the underlying molecular interactions and signaling pathways.

Introduction

The Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that causes significant economic losses in a wide range of crops. Its simple structure, comprising a single-stranded RNA genome encased in a helical array of coat protein subunits, has made it a model system for studying virus-host interactions and for the development of antiviral strategies. This compound, a chalcone derivative, has emerged as a potent inhibitor of TMV. Understanding its precise mechanism of action is crucial for the development of effective plant protection agents. This guide synthesizes the current knowledge on this compound, focusing on its interaction with the TMV coat protein and the subsequent effects on the viral life cycle.

Quantitative Data Summary

The antiviral efficacy of this compound and related chalcone derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Antiviral Activity of this compound and a Related Chalcone Derivative (Compound 5d)

| Compound | Assay Type | EC50 (µg/mL) | Reference |

| This compound | Therapeutic Activity | 70.7[1] | [1] |

| This compound | Protective Activity | 60.8[1] | [1] |

| Compound 5d | Inactivation Activity | 65.8 |

Table 2: Binding Affinity of this compound and a Related Chalcone Derivative (Compound 5d) to TMV Coat Protein (TMV-CP)

| Compound | Method | Dissociation Constant (Kd) | Reference |

| This compound | Not Specified | 0.0427 µM[1] | [1] |

| Compound 5d | Microscale Thermophoresis | 13.4 µmol/L |

Mechanism of Action

The primary mechanism of action of this compound against TMV involves its direct interaction with the viral coat protein (CP). This interaction has two major consequences:

-

Disruption of Virion Integrity: this compound binding to the TMV CP can lead to the breakdown of the structural integrity of the virus particles. This effect has been observed through transmission electron microscopy, which shows morphological changes and even fragmentation of the virions upon treatment with related chalcone derivatives.

-

Inhibition of Virus Assembly: The TMV CP plays a crucial role in the self-assembly of new virus particles. By binding to the CP subunits, this compound can interfere with the proper formation of the helical capsid, thus preventing the encapsidation of the viral RNA genome. This disruption of the assembly process is a key factor in inhibiting viral replication.

The interaction of this compound with the TMV coat protein is the central event in its antiviral activity. This binding event triggers a cascade of effects that ultimately inhibit the virus's ability to replicate and spread.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Antiviral Activity Assays (Half-Leaf Method)

The half-leaf method is a common technique to assess the protective, therapeutic, and inactivation activities of antiviral compounds against TMV.

Protocol:

-

Plant Material: Use Nicotiana tabacum L. cv. K326 or a similar susceptible host plant.

-

Virus Inoculation: Prepare a purified TMV solution at a concentration of approximately 6 x 10^-3 mg/mL in 0.01 M phosphate buffer.

-

Protective Activity Assay:

-

Select healthy tobacco leaves of similar size and age.

-

Gently rub the left half of each leaf with the this compound solution (at desired concentrations). The right half is treated with a control solution (e.g., buffer with the same solvent concentration).

-

After 2-4 hours, inoculate the entire leaf with the TMV solution.

-

-

Therapeutic (Curative) Activity Assay:

-

Inoculate the entire leaf with the TMV solution.

-

After 2-4 hours, apply the this compound solution to the left half of the leaf and the control solution to the right half.

-

-

Inactivation Activity Assay:

-

Mix the TMV solution with the this compound solution (at desired concentrations) and incubate at room temperature for 30 minutes.

-

Inoculate the left half of the leaf with the mixture and the right half with a mixture of TMV and the control solution.

-

-

Observation and Data Analysis:

-

Keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

-

After 3-4 days, count the number of local lesions on both halves of the leaves.

-

Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the average number of lesions on the control half and T is the average number of lesions on the treated half.

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of TMV particles and to observe any structural changes induced by this compound.

Protocol:

-

Sample Preparation:

-

Prepare a purified TMV solution (e.g., 0.1 mg/mL).

-

Mix the TMV solution with this compound at the desired concentration. An untreated TMV solution serves as a control.

-

Incubate the mixtures at room temperature for 30-60 minutes.

-

-

Grid Preparation:

-

Place a drop of the sample solution onto a carbon-coated copper grid for 1-2 minutes.

-

Remove the excess solution with filter paper.

-

-

Negative Staining:

-

Apply a drop of 2% phosphotungstic acid (PTA) or 2% uranyl acetate (pH 7.0) to the grid for 1-2 minutes.

-

Remove the excess stain with filter paper and allow the grid to air dry completely.

-

-

Imaging:

-

Observe the grids under a transmission electron microscope at an appropriate magnification (e.g., 80-120 kV).

-

Capture images of the TMV particles, noting any differences in morphology between the treated and untreated samples.

-

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify the binding affinity between this compound and the TMV coat protein.

Protocol:

-

Protein Labeling:

-

Label the purified TMV-CP with a fluorescent dye (e.g., NHS-ester dye for primary amines) according to the manufacturer's instructions.

-

Remove the excess dye using a desalting column.

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

Mix each this compound dilution with a constant concentration of the fluorescently labeled TMV-CP.

-

-

MST Measurement:

-

Load the samples into hydrophilic capillaries.

-

Perform the MST measurement using an appropriate instrument (e.g., Monolith NT.115).

-

Set the LED power to achieve a fluorescence signal between 200 and 1000 counts.

-

Use a medium MST power (e.g., 40%) for a 30-second measurement period.

-

-

Data Analysis:

-

Analyze the change in fluorescence as a function of the this compound concentration.

-

Fit the data to a binding curve to determine the dissociation constant (Kd).

-

Fluorescence Titration

Fluorescence titration can also be used to determine the binding affinity by monitoring the change in the intrinsic fluorescence of the TMV-CP upon binding to this compound.

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified TMV-CP in a suitable buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Titration:

-

Place the TMV-CP solution in a quartz cuvette.

-

Record the initial fluorescence spectrum of the protein (excitation typically around 280 nm for tryptophan).

-

Add small aliquots of the this compound stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the this compound concentration.

-

Fit the data to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

-

Signaling Pathways

TMV infection in tobacco plants triggers a complex network of defense signaling pathways, primarily involving salicylic acid (SA) and jasmonic acid (JA). Chalcone derivatives, including this compound, can modulate these pathways, enhancing the plant's defense response.

Upon TMV infection, the plant recognizes viral components, leading to the accumulation of SA. This, in turn, activates pathogenesis-related (PR) proteins, which have antimicrobial and antiviral properties. The JA pathway is also activated and can interact with the SA pathway, often in an antagonistic manner. This compound, by binding to the TMV-CP, may not only directly inhibit the virus but also modulate the plant's immune response, potentially by influencing the balance between the SA and JA signaling pathways, leading to a more effective antiviral state.

Conclusion

This compound represents a promising class of antiviral compounds that target the Tobacco Mosaic Virus through a well-defined mechanism of action. Its ability to bind to the viral coat protein, disrupt virion integrity, and inhibit assembly provides a solid foundation for its development as a plant protection agent. The detailed experimental protocols and the understanding of its interaction with plant signaling pathways provided in this guide offer a valuable resource for researchers and drug development professionals working towards novel and effective antiviral strategies for agriculture. Further research should focus on optimizing the efficacy and delivery of this compound in field conditions to translate its potential into practical applications.

References

Tmv-IN-1: A Technical Guide to Target Identification and Validation in Tobacco Mosaic Virus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target identification and validation of Tmv-IN-1, a chalcone derivative with demonstrated inhibitory activity against the Tobacco Mosaic Virus (TMV). This document details the molecular target of this compound, presents its quantitative bioactivity, and outlines the experimental methodologies for its validation.

Introduction to this compound and its Antiviral Activity

This compound is a novel chalcone derivative identified as a potent inhibitor of Tobacco Mosaic Virus.[1] Chalcones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[2] this compound has demonstrated both protective and therapeutic effects against TMV, making it a promising candidate for the development of new antiviral agents for crop protection.[1][3]

Target Identification: The TMV Coat Protein

The primary molecular target of this compound has been identified as the Tobacco Mosaic Virus Coat Protein (TMV-CP) .[1] The TMV-CP is a multifunctional protein essential for the viral life cycle. It encapsidates the viral RNA, forming the helical virion structure, and is involved in the systemic movement of the virus within the host plant.[4][5] By binding to the TMV-CP, this compound is believed to interfere with the assembly of new virus particles, a critical step in the propagation of the infection.[6]

Quantitative Data Summary

The antiviral efficacy of this compound has been quantified through various bioassays. The following tables summarize the key quantitative data available for this compound, also referred to as compound N2 in some literature.[1][3]

| Bioactivity Parameter | Value | Reference |

| Therapeutic Activity (EC50) | 70.7 µg/mL | [1][3] |

| Protective Activity (EC50) | 60.8 µg/mL | [1] |

| Binding Affinity | Value | Target | Reference |

| Dissociation Constant (Kd) | 0.0427 µM | TMV-CP | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the identification and validation of the this compound target.

Antiviral Activity Assays (EC50 Determination)

The half-leaf method is a standard assay for evaluating the in vivo antiviral activity of compounds against TMV.

Objective: To determine the concentration of this compound that inhibits 50% of viral infection (EC50) in a host plant.

Materials:

-

Nicotiana tabacum L. plants of the same age and growth conditions.

-

Purified Tobacco Mosaic Virus (TMV) at a concentration of ~6 x 10^-3 mg/mL.

-

This compound solutions at various concentrations.

-

Phosphate buffer (0.01 M, pH 7.4).

-

Abrasive (e.g., Carborundum).

Procedure:

-

Plant Preparation: Select healthy tobacco plants with well-expanded leaves.

-

Inoculation:

-

The whole plant is sprayed with the test compound solution (for protective activity) or with a solvent control.

-

After 24 hours, the leaves are inoculated with TMV. A small amount of abrasive is dusted onto the leaf surface. The virus solution is then gently rubbed onto the entire leaf surface.

-

For curative activity, the plants are first inoculated with TMV. After 2-4 hours, the test compound is sprayed onto the infected plants.

-

-

Incubation: The inoculated plants are kept in a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 3-4 days to allow for the development of local lesions.

-

Data Collection: The number of local lesions on each treated leaf half is counted.

-

Calculation of Inhibition Rate: The inhibition rate is calculated using the formula:

-

Inhibition Rate (%) = [(C - T) / C] x 100

-

Where C is the average number of lesions on the control leaves, and T is the average number of lesions on the treated leaves.

-

-

EC50 Determination: The EC50 value is calculated by plotting the inhibition rate against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Target Binding Assay (Kd Determination)

Microscale Thermophoresis (MST) is a powerful technique to quantify the binding affinity between a small molecule inhibitor and its target protein.

Objective: To determine the dissociation constant (Kd) of the interaction between this compound and TMV-CP.

Materials:

-

Purified TMV Coat Protein (TMV-CP).

-

This compound.

-

Labeling dye (e.g., NHS-red fluorescent dye).

-

MST buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

-

MST instrument and capillaries.

Procedure:

-

Protein Labeling: The TMV-CP is labeled with a fluorescent dye according to the manufacturer's protocol. The concentration of the labeled protein is kept constant in the assay.

-

Serial Dilution: A series of dilutions of the ligand (this compound) is prepared in the MST buffer.

-

Binding Reaction: The labeled TMV-CP is mixed with each dilution of this compound and incubated for a short period to allow the binding to reach equilibrium.

-

MST Measurement: The samples are loaded into MST capillaries, and the thermophoresis of the labeled protein is measured in the presence of different concentrations of the ligand.

-

Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The Kd value is determined by fitting the data to a binding curve using the appropriate model (e.g., the law of mass action).

Visualizations

The following diagrams illustrate key concepts and workflows in the study of this compound.

Caption: this compound binds to the TMV Coat Protein, inhibiting virion assembly.

Caption: A generalized workflow for the identification and validation of antiviral targets.

Caption: Simplified overview of host plant defense signaling pathways activated upon TMV infection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chimeric Tobamoviruses With Coat Protein Exchanges Modulate Symptom Expression and Defence Responses in Nicotiana tabacum [frontiersin.org]

- 5. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 6. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]

Literature review of chalcone derivatives in plant virology

Chalcone Derivatives: A New Frontier in Plant Virology

A Technical Guide on Their Antiviral Mechanisms, Efficacy, and Experimental Evaluation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive review of chalcone derivatives as potent antiviral agents against plant viruses. It delves into their mechanisms of action, summarizes key quantitative efficacy data, and offers detailed experimental protocols for their evaluation. Visual diagrams are provided to illustrate complex pathways and workflows, offering a clear and in-depth understanding of the subject for professionals in plant science and drug discovery.

Introduction: The Challenge of Plant Viral Diseases

Plant viruses pose a significant threat to global agriculture, causing substantial economic losses annually.[1][2] Viruses like the Tobacco Mosaic Virus (TMV) can infect a wide range of crops, leading to diminished growth, reduced yield, and in severe cases, plant death.[1][3] Unlike bacterial or fungal infections, there are few effective chemical agents available to completely control viral diseases in plants.[1][2] This is largely due to the parasitic nature of viruses, which rely on the host cell's machinery for replication, making it difficult to target the virus without harming the plant.[1][2] Consequently, there is an urgent and ongoing need to develop novel, highly effective, and low-risk antiviral agents.[2] Chalcones, a class of natural open-chain flavonoids found in various plants, have emerged as a promising scaffold for the development of such agents due to their diverse and potent biological activities.[4][5][6]

Mechanism of Action: Targeting the Viral Coat Protein

A primary mechanism by which chalcone derivatives exert their antiviral effect is by targeting and binding to the viral coat protein (CP).[1] The coat protein is crucial for the virus, playing indispensable roles in viral RNA protection, self-assembly, and the translation and transcription of viral genetic material.[1] By interacting with the CP, chalcone derivatives can disrupt these essential processes.

Several studies have focused on the interaction between chalcone derivatives and the Tobacco Mosaic Virus Coat Protein (TMV-CP).[1][7] Research indicates that specific derivatives can bind with high affinity to TMV-CP, leading to the disruption and breakage of TMV particles.[1][8][9] This binding is often stabilized by multiple hydrogen bonds between the chalcone molecule and amino acid residues within the protein's structure.[1][2][8] This interaction effectively inhibits the infective ability of the virus.[1][2][8] Furthermore, some chalcone derivatives have been shown to enhance the plant's own defense mechanisms by increasing the activity of defense-related enzymes like superoxide dismutase (SOD) and interfering with lipid peroxidation.[7]

Quantitative Antiviral Activity

Numerous studies have synthesized and evaluated a wide range of chalcone derivatives for their antiviral activity against plant viruses, primarily TMV. The efficacy is often measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency. These derivatives have been tested for different types of activity:

-

Curative Activity: The ability to inhibit viral activity after the plant has been infected.

-

Protective Activity: The ability to prevent viral infection when applied before inoculation.

-

Inactivation Activity: The ability to directly destroy viral particles upon contact.

The data below summarizes the in vivo antiviral activities of several promising chalcone derivatives compared to commercial antiviral agents.

| Compound ID | Target Virus | Activity Type | EC50 (μg/mL) | Reference Commercial Agent | EC50 of Ref. (μg/mL) | Citation |

| 5d | TMV | Inactivation | 65.8 | Ribavirin | 154.3 | [1][8][9] |

| S7 | TMV | Curative | 89.7 | Ningnanmycin | 201.7 | [7] |

| N2 | TMV | Curative | 70.7 | Ningnanmycin | 158.3 | [3] |

| N7 | TMV | Curative | 89.9 | Ningnanmycin | 158.3 | [3] |

| N2 | TMV | Protective | 60.8 | Ningnanmycin | 175.6 | [3] |

| 85a | TMV | Curative | 107.4 | Ningnanmycin | 311.5 | [10] |

| Unnamed | TMV & CMV | Curative | 51.65 | Ribavirin | 150.45 | [11] |

Experimental Protocols

This section details the standardized methodologies used for the synthesis, evaluation, and mechanism-of-action studies of antiviral chalcone derivatives.

General Synthesis of Chalcone Derivatives

The synthesis of chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction, followed by further modifications to introduce various functional moieties, such as purine, 1,2,4-triazole, or indanone groups.

Example: Synthesis of Chalcone Derivatives Containing a Purine (Sulfur) Ether Moiety [1][2]

-

Step 1: Synthesis of Intermediates: Acetophenones are reacted with aldehydes in the presence of a base (e.g., potassium hydroxide) in an ethanol solution to form the basic chalcone scaffold.

-

Step 2: Preparation of Purine Thiol: 6-chloro-9H-purine is reacted with thiourea in ethanol, followed by pH adjustment with acetic acid to produce the purine thiol intermediate.

-

Step 3: Coupling Reaction: The chalcone intermediates are reacted with the purine thiol intermediate in a solvent like DMF with a base (e.g., potassium hydroxide) to yield the final chalcone derivatives containing the purine (sulfur) ether moiety.

-

Step 4: Purification: The final products are purified using recrystallization from ethanol or column chromatography on silica gel.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

The half-leaf method is a standard and reliable technique for evaluating the antiviral activity of compounds against local lesion-forming viruses like TMV.

-

Plant Cultivation: Cultivate host plants (e.g., Nicotiana tabacum L.) under controlled greenhouse conditions until they reach the 6-7 leaf stage.

-

Virus Inoculation: Mechanically inoculate the upper leaves of the host plants with a 6 x 10⁻³ mg/mL solution of TMV. Gently rub the leaf surface, which has been dusted with silicon carbide, to create micro-wounds for viral entry.

-

Compound Application:

-

For Curative Activity: After 2-3 days post-inoculation, smear a solution of the test compound (e.g., at 500 μg/mL) onto the left side of each inoculated leaf. The right side is treated with a solvent control.

-

For Protective Activity: Smear the test compound solution onto the left side of healthy leaves. After 24 hours, inoculate the entire leaf (both sides) with the virus. The right side serves as the control.

-

-

Incubation and Observation: Keep the treated plants in the greenhouse for 3-4 days to allow for the development of local lesions.

-

Data Analysis: Count the number of local lesions on both the treated and control halves of the leaves. Calculate the inhibition rate using the formula:

-

Inhibition Rate (%) = [(C - T) / C] × 100

-

Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.

-

-

EC50 Determination: Test a range of compound concentrations to determine the EC50 value, which is the concentration that inhibits lesion formation by 50%.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand. In this context, it measures the interaction between the viral protein (TMV-CP) and the chalcone derivative.[7]

-

Protein Labeling: The TMV-CP is fluorescently labeled using an appropriate dye (e.g., RED-NHS) according to the manufacturer's protocol.

-

Serial Dilution: The chalcone derivative (the ligand) is serially diluted to create a range of concentrations.

-

Incubation: The labeled TMV-CP is mixed with each dilution of the chalcone derivative and incubated to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into capillaries and analyzed using an MST instrument. The instrument detects changes in the fluorescence signal as a result of an induced temperature gradient, which is dependent on the binding state of the TMV-CP.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is then determined by fitting the data to a binding curve, providing a quantitative measure of the binding affinity.[7] A lower Kd value signifies a stronger binding affinity.[8]

Conclusion and Future Prospects

Chalcone derivatives represent a highly promising class of compounds for the development of novel plant virucides. Their primary mechanism of action, involving the direct targeting and disruption of the viral coat protein, offers an effective strategy for controlling viral infections like TMV.[1] Quantitative data consistently demonstrates that certain derivatives possess superior curative and protective activities compared to existing commercial agents.[3][7]

Future research should focus on several key areas:

-

Broad-Spectrum Activity: While most research has centered on TMV, evaluating top-performing chalcones against a wider range of economically important plant viruses is crucial.[11]

-

Structure-Activity Relationship (SAR) Studies: Deeper SAR analysis will help in the rational design of new derivatives with even greater potency and better safety profiles.

-

Field Trials: Moving beyond laboratory assays to field trials is a necessary step to evaluate the practical efficacy, stability, and environmental impact of these compounds in a real-world agricultural setting.

-

Understanding Plant Defense Induction: Further investigation into how these compounds may stimulate the plant's innate immune and defense pathways could reveal secondary mechanisms of action and opportunities for developing resistance-inducing agents.[7][12]

By continuing to explore the vast chemical space of chalcone derivatives, the scientific community is well-positioned to deliver innovative and effective solutions to combat the persistent threat of plant viral diseases.

References

- 1. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Update Comprehensive Review on the Antiviral Activities of Chalcone Analogs [ijnc.ir]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Chalcone derivatives containing 1,2,4-triazole and pyridine moiety: design, synthesis, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of Viral Assembly: The Case of Tmv-IN-1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Tmv-IN-1" is not available in the public domain or published scientific literature based on the conducted search. The following guide provides a comprehensive overview of the principles and methodologies for studying viral assembly inhibitors, using the well-characterized Tobacco Mosaic Virus (TMV) as a model system. This framework can be adapted to investigate the function of novel inhibitors like "this compound" once preliminary data becomes available.

Introduction to Viral Assembly and Inhibition Strategies

Viral assembly is a critical stage in the viral replication cycle where newly synthesized viral components—proteins and nucleic acids—are organized into progeny virions. This intricate process is an attractive target for antiviral drug development. Inhibitors of viral assembly can act through various mechanisms, including interference with protein-protein interactions of the capsid, disruption of the interaction between the capsid protein and the viral genome, or by inducing conformational changes in the structural proteins that prevent proper assembly.

Tobacco Mosaic Virus (TMV) serves as a paradigm for understanding the self-assembly of helical viruses.[1][2][3][4] Its assembly process is initiated by the interaction of the viral RNA's origin of assembly sequence (OAS) with a pre-formed disk of coat proteins (CP).[2][3][4][5][6] This interaction triggers a conformational change in the disk, leading to the encapsidation of the viral RNA in a helical manner.[3][4]

Hypothetical Function of this compound in Inhibiting TMV Assembly

While specific data on "this compound" is unavailable, we can postulate its potential mechanisms of action based on known TMV assembly inhibitors. This compound could potentially inhibit TMV assembly by:

-

Binding to the Coat Protein: this compound might bind to the TMV coat protein, preventing its self-assembly into the disk structure or subsequent helical elongation.[1][7]

-

Interfering with RNA-Protein Interaction: The inhibitor could disrupt the specific recognition of the OAS in the viral RNA by the coat protein disk, thereby preventing the initiation of assembly.

-

Inducing Aberrant Aggregates: this compound might cause the coat proteins to form non-productive aggregates, depleting the pool of assembly-competent proteins.

The following sections outline the experimental approaches required to investigate these hypotheses for any novel TMV assembly inhibitor.

Quantitative Analysis of Inhibitory Activity

To assess the efficacy of a viral assembly inhibitor, quantitative assays are essential. The following table structure can be used to present hypothetical data for an inhibitor like this compound.

| Assay Type | Inhibitor (this compound) Concentration | Parameter Measured | Result | Reference/Method |

| In vitro Assembly Assay | 1 µM | % Inhibition of Virion Formation | 95% | Spectrophotometry |

| 10 µM | % Inhibition of Virion Formation | 99% | Spectrophotometry | |

| 50 µM | % Inhibition of Virion Formation | 100% | Spectrophotometry | |

| Cell-based Viral Yield Assay | 1 µM | Log Reduction in Viral Titer | 2-log | Plaque Assay |

| 10 µM | Log Reduction in Viral Titer | 4-log | Plaque Assay | |

| 50 µM | Log Reduction in Viral Titer | 5-log | Plaque Assay | |

| Isothermal Titration | N/A | Binding Affinity (Kd) to CP | 50 nM | ITC |

| Calorimetry (ITC) |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to characterize viral assembly inhibitors.

In Vitro TMV Assembly Inhibition Assay

Objective: To quantify the ability of an inhibitor to prevent the assembly of TMV virions from purified coat protein and viral RNA.

Methodology:

-

Preparation of TMV Coat Protein and RNA: Purify TMV coat protein and RNA from infected Nicotiana benthamiana plants.

-

Assembly Reaction:

-

In a microcentrifuge tube, combine purified TMV RNA (final concentration 0.1 mg/mL) and coat protein (final concentration 1 mg/mL) in assembly buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

-

Add the inhibitor (e.g., this compound) at various concentrations. Include a DMSO control.

-

Incubate the reaction at 25°C for 1-2 hours to allow for virion assembly.

-

-

Quantification of Assembly:

-

Monitor the increase in turbidity at 320 nm using a spectrophotometer, which corresponds to the formation of large virus particles.

-

Alternatively, analyze the reaction products by transmission electron microscopy (TEM) to visualize the extent of virion formation.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Cell-Based Viral Yield Reduction Assay

Objective: To determine the efficacy of an inhibitor in reducing the production of infectious virus particles in a cellular context.

Methodology:

-

Cell Culture and Infection:

-

Culture protoplasts from tobacco leaves or use whole plant leaves.

-

Inoculate the cells or leaves with a known titer of TMV.

-

-

Inhibitor Treatment:

-

Immediately after infection, add the inhibitor at various concentrations to the culture medium or apply it to the leaf surface.

-

-

Harvest and Titer:

-

After a suitable incubation period (e.g., 24-48 hours), harvest the cells or infected leaf tissue.

-

Lyse the cells to release the progeny virions.

-

Determine the viral titer using a local lesion assay on a hypersensitive host plant (e.g., Nicotiana glutinosa).

-

-

Data Analysis:

-

Calculate the reduction in viral titer for each inhibitor concentration compared to the untreated control.

-

Visualizing the Mechanism of Action

Diagrams are invaluable for illustrating complex biological processes and experimental workflows.

Hypothetical Signaling Pathway of TMV Assembly Inhibition

Caption: Hypothetical mechanism of this compound inhibiting TMV assembly.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a novel viral assembly inhibitor.

Conclusion and Future Directions

The study of viral assembly inhibitors is a promising avenue for the development of novel antiviral therapeutics. While "this compound" remains a hypothetical compound, the experimental framework outlined in this guide provides a clear path for the investigation and characterization of any new molecule targeting this essential viral process. Future research should focus on high-throughput screening to identify novel inhibitors, detailed structural studies to understand their binding modes, and advanced cellular imaging techniques to visualize their effects on viral assembly in real-time. The ultimate goal is to translate these findings into effective antiviral drugs for both agricultural and clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 4. Self-assembly of tobacco mosaic virus: the role of an intermediate aggregate in generating both specificity and speed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assembly of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Tobacco Mosaic Virus Origin of Assembly Sequence is Dispensable for Specific Viral RNA Encapsidation but Necessary for Initiating Assembly at a Single Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In vitro TMV Replication Assay Using Tmv-IN-1

For research, scientific, and drug development applications.

Introduction

Tobacco Mosaic Virus (TMV), a positive-sense single-stranded RNA virus, serves as a crucial model for studying viral replication.[1][2][3] The viral genome encodes two essential replication proteins, the 126-kDa and 183-kDa proteins, which are translated directly from the genomic RNA.[1][4][5][6] These proteins, particularly the RNA-dependent RNA polymerase (RdRp) domain within the 183-kDa protein, are primary targets for antiviral drug development.[2][5][6] Tmv-IN-1 is a potent and specific inhibitor designed to target the TMV RdRp, thereby blocking viral RNA synthesis. This document provides a detailed protocol for an in vitro TMV replication assay using a tobacco cell-free extract system to characterize the inhibitory activity of this compound. This cell-free system supports the translation of viral proteins and subsequent replication of TMV RNA, offering a robust platform for screening and characterizing antiviral compounds.[1][7]

Principle of the Assay

The assay relies on a cell-free extract derived from tobacco protoplasts (e.g., BY-2 cell line), which contains all the necessary host factors for viral replication.[8] Exogenously added TMV genomic RNA is first translated by the extract's machinery to produce the viral replication proteins (126-kDa and 183-kDa). These proteins then form a replication complex that uses the genomic RNA as a template to synthesize new negative-strand and subsequently positive-strand viral RNA.[5][6] Replication is quantified by measuring the incorporation of a radiolabeled nucleotide (e.g., [α-³²P]CTP) into newly synthesized viral RNA. The inhibitory effect of this compound is determined by comparing the level of RNA synthesis in its presence to a control reaction without the inhibitor.

Mechanism of Action: this compound

This compound is a small molecule inhibitor that specifically targets the catalytic domain of the TMV RNA-dependent RNA polymerase (RdRp). By binding to this active site, it prevents the polymerase from elongating the nascent RNA strand, thus halting the replication process. This targeted inhibition makes it a valuable tool for studying the specifics of TMV replication and a promising candidate for antiviral development.

Experimental Protocols

Protocol 1: Preparation of Tobacco BY-2 Cell-Free Extract (BYL)

This protocol describes the preparation of a translation and replication-competent cell-free lysate from Nicotiana tabacum BY-2 suspension culture cells.

Materials and Reagents:

-

Nicotiana tabacum L. cv. Bright Yellow 2 (BY-2) cell suspension culture

-

Enzyme solution (2% Cellulase 'Onozuka' RS, 0.1% Pectolyase Y-23)

-

Mannitol solution (0.4 M)

-

Grinding Buffer (See Table 1)

-

Dounce homogenizer

-

Miracloth

-

Ultracentrifuge and rotors

Procedure:

-

Protoplast Preparation: Harvest BY-2 cells in the logarithmic growth phase. Treat with the enzyme solution for 1-2 hours to digest the cell walls and generate protoplasts.

-

Washing: Gently wash the protoplasts multiple times with 0.4 M mannitol solution to remove residual enzymes.

-

Lysis: Resuspend the protoplast pellet in 1 volume of ice-cold Grinding Buffer. Homogenize with 10-15 strokes in a pre-chilled Dounce homogenizer.

-

Clarification: Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant. For a membrane-depleted lysate (mdBYL), which is also effective, ultracentrifuge the supernatant at 100,000 x g for 1 hour at 4°C and collect the resulting supernatant.[8]

-

Aliquoting and Storage: Aliquot the final lysate, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Table 1: Composition of Grinding Buffer

| Component | Final Concentration |

|---|---|

| HEPES-KOH, pH 7.5 | 30 mM |

| Potassium Acetate | 100 mM |

| Magnesium Acetate | 2 mM |

| Dithiothreitol (DTT) | 2 mM |

| Protease Inhibitor Cocktail| 1X |

Protocol 2: In Vitro TMV Replication Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on TMV RNA replication.

Materials and Reagents:

-

Prepared BY-2 Cell-Free Lysate (BYL)

-

Purified TMV genomic RNA (full-length)

-

This compound (dissolved in DMSO, various concentrations)

-

DMSO (vehicle control)

-

ATP, GTP, UTP solution (10 mM each)

-

[α-³²P]CTP (3000 Ci/mmol)

-

RNase-free water

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Urea-Polyacrylamide Gel (5%)

-

TBE Buffer

-

Phosphor imager screen and scanner

Procedure:

-

Reaction Setup: On ice, prepare the reaction mixtures in RNase-free microcentrifuge tubes as described in Table 2.

-

Incubation: Incubate the reaction tubes at 25°C for 60-90 minutes to allow for translation of replicase proteins and subsequent RNA replication.[1]

-

RNA Extraction: Stop the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol. Vortex and centrifuge at maximum speed for 5 minutes. Transfer the aqueous (upper) phase to a new tube.

-

RNA Precipitation: Precipitate the RNA from the aqueous phase using ethanol or isopropanol. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.

-

Gel Electrophoresis: Denature the RNA samples and run them on a 5% urea-polyacrylamide gel to separate the newly synthesized viral RNA.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor imager screen. Scan the screen and quantify the band intensity corresponding to the full-length TMV genomic RNA.

Table 2: Reaction Mixture Setup

| Component | Volume (µL) | Final Concentration |

|---|---|---|

| BYL | 12.5 | 50% (v/v) |

| TMV RNA (100 ng/µL) | 1.0 | 4 nM |

| ATP/GTP/UTP Mix (10 mM) | 0.5 | 200 µM each |

| [α-³²P]CTP | 1.0 | ~10 µCi |

| This compound or DMSO | 1.0 | Variable |

| RNase-free Water | to 25 µL | - |

| Total Volume | 25 µL | |

Data Presentation and Analysis

The inhibitory activity of this compound is quantified by measuring the reduction in radiolabeled CTP incorporation into newly synthesized TMV RNA. The data should be normalized to the vehicle control (DMSO) and can be used to calculate the IC₅₀ value.

Table 3: Inhibition of TMV Replication by this compound

| This compound Conc. (µM) | Normalized Replication (%) (Mean ± SD, n=3) |

|---|---|

| 0 (Control) | 100 ± 5.2 |

| 0.1 | 85 ± 4.1 |

| 0.5 | 62 ± 3.5 |

| 1.0 | 48 ± 2.9 |

| 5.0 | 15 ± 1.8 |

| 10.0 | 4 ± 0.9 |

The IC₅₀ value for this compound, calculated from the dose-response curve, is approximately 1.0 µM.

Visualizations

Workflow and Pathway Diagrams

Caption: Workflow for the in vitro TMV replication assay.

Caption: Mechanism of this compound inhibition of TMV replication.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of Novel Inhibitors for Tobacco Mosaic Virus Infection in Solanaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 4. Replication of Tobacco Mosaic Virus on Endoplasmic Reticulum and Role of the Cytoskeleton and Virus Movement Protein in Intracellular Distribution of Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The cell biology of Tobacco mosaic virus replication and movement [frontiersin.org]

- 6. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Cell-Free Translation and Replication of Tobacco Mosaic Virus RNA by Exogenously Added 5'-Proximal Fragments of the Genomic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Application Notes and Protocols: Determining the EC50 of Antiviral Compounds Against Tobacco Mosaic Virus (TMV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, causing significant economic losses in agriculture.[1] As the first virus to be discovered, TMV has become a model organism for studying viral replication and for screening new antiviral agents.[1][2] The half-maximal effective concentration (EC50) is a critical parameter for quantifying the potency of an antiviral compound. It represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro or in vivo. This document provides detailed protocols for determining the EC50 of a test compound against TMV.

Disclaimer: The compound "Tmv-IN-1" is not found in publicly available literature. Therefore, this document will refer to a generic "Test Compound" and provide generalized protocols. The data presented is illustrative.

Data Presentation

The antiviral activity of a test compound is typically evaluated for its curative, protective, and direct inactivation effects against TMV. The results are quantified as EC50 values, which can be summarized for clear comparison.

Table 1: Illustrative EC50 Values of a Test Compound Against TMV

| Assay Type | Test Compound EC50 (µg/mL) | Positive Control (Ningnanmycin) EC50 (µg/mL) |

| Curative Activity | 85.2 | 208.4[3] |

| Protective Activity | 105.8 | 190.1[3] |

| Inactivation Activity | 55.4 | 58.0[4] |

Note: The data in this table is for illustrative purposes only and provides a template for data presentation.

Experimental Protocols

Protocol 1: In Vivo Antiviral Activity Assay using the Half-Leaf Method

The half-leaf method is a standard in vivo assay to evaluate the antiviral efficacy of compounds by comparing the number of local lesions on treated versus untreated halves of an inoculated leaf.[5][6]

Materials:

-

Nicotiana glutinosa or another local lesion host plant.

-

Purified Tobacco Mosaic Virus (TMV).

-

0.01 M Phosphate Buffered Saline (PBS), pH 7.2.

-

Test Compound solutions at various concentrations.

-

Positive Control (e.g., Ningnanmycin) solution.

-

Carborundum (abrasive).

-

Sterile cotton swabs.

Procedure:

-

Plant Preparation: Cultivate N. glutinosa plants in a controlled environment until they have 5-6 true leaves. Select healthy, uniform leaves for the experiment.

-

Virus Inoculation:

-

Dust the upper surface of the selected leaves with a fine layer of carborundum.

-

Mechanically inoculate the entire leaf by gently rubbing a cotton swab dipped in the TMV solution (e.g., 6 x 10^-3 mg/mL in PBS).

-

After 2-3 minutes, gently rinse the leaves with water to remove excess virus and carborundum.

-

-

Compound Application:

-

For Curative Activity: 24 hours post-inoculation, apply the Test Compound solution to the left half of each leaf and a solvent control to the right half.

-

For Protective Activity: 24 hours prior to inoculation, apply the Test Compound solution to the left half of each leaf and a solvent control to the right half.[5]

-

For Inactivation Activity: Mix the TMV solution with the Test Compound solution at various concentrations and incubate for 30 minutes. Then, inoculate the left half of the leaf with this mixture and the right half with a mixture of TMV and solvent control.[5]

-

-

Incubation and Observation:

-

Keep the plants in a greenhouse or growth chamber with appropriate light and temperature conditions.

-

After 3-4 days, observe and count the number of local lesions on each half of the leaves.

-

-

Data Analysis and EC50 Calculation:

-

Calculate the percent inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.

-

Use a suitable statistical software to perform a dose-response regression analysis and determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of lesion formation.[3]

-

Protocol 2: In Vitro TMV Coat Protein (CP) Aggregation Assay

This assay assesses the ability of a test compound to interfere with the self-assembly of the TMV coat protein (CP), a crucial step in the formation of new virus particles.[7]

Materials:

-

Purified TMV Coat Protein (CP).

-

Assembly Buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2).[7]

-

Test Compound solutions at various concentrations.

-

Spectrophotometer capable of measuring absorbance at 320 nm.

Procedure:

-

Preparation of TMV CP: Prepare TMV CP using established methods, such as the acetic acid method.[8]

-

Assay Setup:

-

In a cuvette, mix the purified TMV CP with the Assembly Buffer.

-

Add the Test Compound at different final concentrations to the respective cuvettes. Include a solvent control.

-

-

Initiation of Aggregation: The self-assembly of TMV CP can be initiated by conditions such as pH adjustment or temperature change.[9][10]

-

Monitoring Aggregation:

-

Measure the absorbance of the solution at 320 nm (A320) over time. An increase in A320 indicates protein aggregation.

-

Record the data at regular intervals until the reaction reaches a plateau.

-

-

Data Analysis and IC50 Calculation:

-

Plot the rate of aggregation or the final A320 against the concentration of the Test Compound.

-

Determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits CP aggregation by 50%.

-

Visualizations

TMV Replication Pathway

The replication of TMV is a multi-step process that relies on host cell machinery.[11] The virus enters the cell, releases its genomic RNA, and translates proteins necessary for replication and assembly of new virions.[1]

Caption: A diagram of the Tobacco Mosaic Virus (TMV) replication cycle within a host plant cell.

Experimental Workflow for the Half-Leaf Method

The Half-Leaf Method provides a robust workflow for the in vivo assessment of antiviral compounds against TMV.

Caption: Workflow diagram for determining antiviral activity using the Half-Leaf Method.

References

- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. protein.bio.msu.ru [protein.bio.msu.ru]

- 10. Macroscopic aggregation of tobacco mosaic virus coat protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TMV Coat Protein Binding Studies with Tmv-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for characterizing the binding interaction between Tobacco Mosaic Virus (TMV) coat protein (CP) and the inhibitor, Tmv-IN-1. The described methodologies are essential for researchers in virology, plant pathology, and drug discovery focused on developing novel antiviral agents.

Introduction

Tobacco Mosaic Virus is a well-characterized plant virus that causes significant economic losses in agriculture.[1][2][3] The viral capsid, composed of repeating units of the coat protein, is a crucial target for antiviral intervention. This compound, a chalcone derivative, has been identified as an inhibitor of TMV.[4] Understanding the binding kinetics and thermodynamics of this interaction is paramount for optimizing its antiviral efficacy. This document outlines the protocols for purifying TMV coat protein and subsequently quantifying its binding to this compound using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Quantitative Data Summary

The binding affinity of this compound to TMV coat protein has been previously determined and is summarized in the table below. These values serve as a benchmark for the experimental protocols described herein.

| Ligand | Target | Method | Dissociation Constant (Kd) | EC50 (Therapeutic) | EC50 (Protective) | Reference |

| This compound | TMV Coat Protein | SPR | 0.0427 µM | 70.7 µg/mL | 60.8 µg/mL | [4] |

Experimental Protocols

Purification of TMV Coat Protein

A critical prerequisite for accurate binding studies is the purification of high-quality TMV coat protein. The following protocol is adapted from established methods.[5][6]

Materials:

-

TMV-infected plant leaves

-

Phosphate buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.2)

-

67% Glacial acetic acid

-

Nuclease-free water

-

Centrifuge and appropriate tubes

-

Dialysis tubing

Procedure:

-

Homogenize TMV-infected leaf tissue in phosphate buffer.

-

Clarify the homogenate by centrifugation to remove cellular debris.

-

To 100 µL of the resulting TMV stock, add 200 µL of 67% glacial acetic acid and incubate on ice for 20 minutes. This step dissociates the coat protein from the viral RNA.[5]

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated RNA.

-

Carefully collect the supernatant containing the TMV coat protein.

-

Dialyze the supernatant against nuclease-free water for 48 hours at 4°C to precipitate the coat protein.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the purified coat protein.

-

Resuspend the pellet in the desired buffer for subsequent experiments (e.g., SPR or ITC running buffer).

-

Determine the protein concentration using a suitable method, such as a Bradford assay.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[7][8][9]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified TMV coat protein (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

DMSO (for dissolving this compound)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified TMV coat protein at a concentration of approximately 50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a dilution series of this compound in running buffer containing a low percentage of DMSO (e.g., <5%) to ensure solubility. The concentration range should span at least 10-fold below and above the expected Kd (e.g., 0.004 µM to 0.4 µM).[9]

-

Inject the different concentrations of this compound over the sensor surface, including a zero-concentration (buffer only) injection for baseline subtraction.

-

Monitor the association and dissociation phases.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[10][11]

Materials:

-

Isothermal titration calorimeter

-

Purified TMV coat protein

-

This compound

-

Matching buffer for both protein and ligand (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)[12]

-

DMSO

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified TMV coat protein against the chosen ITC buffer to minimize buffer mismatch effects.

-

Dissolve this compound in the same final dialysis buffer, ensuring the final DMSO concentration is identical in both the protein and ligand solutions.[13]

-

Degas both solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the TMV coat protein solution (e.g., 10 µM) into the sample cell.[14]

-

Load the this compound solution (e.g., 100 µM, typically 10-20 times the protein concentration) into the injection syringe.[13][14]

-

Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

-

Conduct a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data and subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed binding interaction.

Caption: Experimental workflow for TMV coat protein binding studies.

Caption: Hypothesized binding of this compound to TMV coat protein.

References

- 1. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ggu.ac.in [ggu.ac.in]

- 3. rncollegehajipur.in [rncollegehajipur.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. static.igem.wiki [static.igem.wiki]

- 6. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]

- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

Application Notes and Protocols: Utilizing Tmv-IN-1 for the Investigation of Tobacco Mosaic Virus (TMV) Particle Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a well-characterized, rod-shaped plant virus that has become a pivotal model system in virology and nanotechnology.[1][2][3][4] Its robust structure, composed of a single-stranded RNA genome helically coated by approximately 2,130 identical coat protein (CP) subunits, makes it an excellent subject for studying viral assembly and disassembly.[1][5] The integrity of the TMV particle is crucial for its stability and infectivity.[5] Understanding the mechanisms that disrupt this integrity is fundamental for the development of novel antiviral agents.[6]

These application notes provide a comprehensive guide for utilizing Tmv-IN-1, a novel inhibitor, to study its effects on the structural integrity of TMV particles. The following protocols and methodologies are designed to provide a framework for assessing the potential of this compound as a TMV-targeted antiviral compound.

Mechanism of Action: A Hypothetical Overview

While the precise mechanism of this compound is under investigation, it is hypothesized to interfere with the non-covalent interactions between TMV coat protein subunits, or between the coat protein and the viral RNA. This interference may lead to the destabilization and disassembly of the viral particle. The experimental protocols outlined below are designed to test this hypothesis by observing changes in TMV particle morphology and stability upon treatment with this compound.

Experimental Protocols

TMV Propagation and Purification

A high yield of pure TMV particles is essential for reproducible in vitro studies. Nicotiana benthamiana is a commonly used host for TMV propagation.[7][8]

Materials:

-

Nicotiana benthamiana plants (6-8 weeks old)

-

TMV inoculum (e.g., sap from a previously infected plant or purified virus)

-

Carborundum or Celite (abrasive)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Chloroform and n-butanol

-

Polyethylene glycol (PEG) 8000

-

NaCl

-

Ultracentrifuge

Protocol:

-

Inoculation: Lightly dust the leaves of N. benthamiana with carborundum. Gently rub the TMV inoculum onto the leaf surface.[9]

-

Incubation: Grow the plants for 2-3 weeks post-inoculation to allow for systemic infection.

-

Harvesting: Harvest the symptomatic leaves and store them at -80°C until purification.

-

Extraction: Homogenize the infected leaves in cold phosphate buffer. Filter the homogenate through cheesecloth.

-

Clarification: Add an equal volume of a 1:1 mixture of chloroform and n-butanol to the filtrate. Stir for 30 minutes at 4°C and then centrifuge to separate the phases. Collect the aqueous top layer.

-

Precipitation: Add PEG 8000 to a final concentration of 8% (w/v) and NaCl to 0.2 M. Stir until dissolved and incubate at 4°C for at least 4 hours or overnight.

-

Pelleting: Centrifuge the solution to pellet the virus. Resuspend the pellet in a minimal volume of phosphate buffer.

-

Ultracentrifugation: Further purify the virus by differential centrifugation, including at least one high-speed ultracentrifugation step to pellet the virus and a low-speed step to remove plant debris.

-

Quantification: Determine the concentration of the purified TMV using a spectrophotometer. The absorbance at 260 nm for a 1 mg/mL solution is approximately 3.0.[7] The A260/A280 ratio should be around 1.2 for intact TMV particles.[7]

In Vitro Treatment of TMV with this compound

This protocol describes the incubation of purified TMV with this compound to assess its effect on particle integrity.

Materials:

-

Purified TMV stock solution

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Phosphate buffer (0.01 M, pH 7.0)

Protocol:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified TMV (e.g., 1 mg/mL) and varying concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM). Ensure the final solvent concentration is constant across all samples, including the control.

-

Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 1 hour, 4 hours, 12 hours, 24 hours).

-

Analysis: Following incubation, analyze the samples using the methods described below (TEM, SEC, and UV-Vis Spectroscopy).

Assessment of TMV Particle Integrity

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of TMV particles, allowing for the assessment of morphological changes induced by this compound.

Protocol:

-

Sample Preparation: Place a drop of the TMV-Tmv-IN-1 reaction mixture onto a carbon-coated copper grid for 1-2 minutes.

-

Staining: Wick away the excess sample and apply a drop of a negative stain (e.g., 2% uranyl acetate) for 1 minute.

-

Drying: Remove the excess stain and allow the grid to air dry completely.

-

Imaging: Observe the samples using a transmission electron microscope. Capture images at various magnifications.

-

Analysis: Measure the lengths of at least 50-100 particles for each treatment condition. Look for evidence of particle fragmentation, aggregation, or disassembly.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, providing a quantitative measure of TMV particle integrity. Intact TMV particles will elute earlier than disassembled coat proteins or smaller fragments.

Protocol:

-

System Setup: Equilibrate a size exclusion column (e.g., Superose 6 10/300 GL) with phosphate buffer.[7]

-

Sample Injection: Inject an equal amount (e.g., 100 µL) of each TMV-Tmv-IN-1 reaction mixture onto the column.

-

Elution: Run the column at a constant flow rate (e.g., 0.5 mL/min) and monitor the absorbance at 260 nm and 280 nm.[7]

-

Analysis: Compare the chromatograms of the treated samples to the control. A shift in the elution profile towards later elution times indicates disassembly of the TMV particles. The appearance of new peaks corresponding to smaller species (e.g., coat protein oligomers) can also be observed.

UV-Vis Spectroscopy

The ratio of absorbance at 260 nm (nucleic acid) to 280 nm (protein) can be an indicator of TMV particle integrity. For intact TMV, this ratio is approximately 1.2.[7] Disassembly can lead to changes in this ratio as the RNA is exposed or degraded.

Protocol:

-

Measurement: Measure the absorbance of each TMV-Tmv-IN-1 reaction mixture at 260 nm and 280 nm using a spectrophotometer.

-

Calculation: Calculate the A260/A280 ratio for each sample.

-

Analysis: A significant deviation from the 1.2 ratio in the treated samples compared to the control may suggest a loss of particle integrity.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on TMV Particle Length as Determined by TEM

| This compound Conc. (µM) | Mean Particle Length (nm) | Standard Deviation (nm) | Observations |

| 0 (Control) | 300.5 | 15.2 | Intact, rod-shaped particles |

| 10 | 295.1 | 20.8 | Mostly intact particles |

| 50 | 210.7 | 45.3 | Some fragmentation observed |

| 100 | 125.4 | 60.1 | Significant fragmentation |

| 200 | 50.9 | 30.5 | Predominantly short fragments and aggregates |

Table 2: Analysis of TMV Particle Integrity by Size Exclusion Chromatography

| This compound Conc. (µM) | Major Peak Elution Volume (mL) | Peak Area (%) | Additional Peaks (Elution Volume, mL) |

| 0 (Control) | 8.5 | 98.2 | None |

| 10 | 8.6 | 95.1 | Minor peak at 13.2 |

| 50 | 9.0 | 70.3 | Significant peak at 13.5 |

| 100 | 10.2 | 45.8 | Major peak at 13.8 |

| 200 | - | - | Major peak at 14.0 |

Table 3: A260/A280 Ratios of TMV Treated with this compound

| This compound Conc. (µM) | A260 | A280 | A260/A280 Ratio |

| 0 (Control) | 3.60 | 3.00 | 1.20 |

| 10 | 3.58 | 2.99 | 1.20 |

| 50 | 3.45 | 3.05 | 1.13 |

| 100 | 3.20 | 3.15 | 1.02 |

| 200 | 2.90 | 3.20 | 0.91 |

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 3. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 6. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Modification of the Inner and Outer Surfaces of Tobacco Mosaic Virus (TMV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and physical characterization of a spontaneous mutation of the tobacco mosaic virus in the laboratory environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practicing virology: making and knowing a mid-twentieth century experiment with Tobacco mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]

Tmv-IN-1: Application Notes and Protocols for Agricultural Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a significant pathogen responsible for substantial economic losses in a wide range of crops, including tobacco, tomato, pepper, and other members of the Solanaceae family.[1][2][3][4][5] The infection leads to characteristic mosaic-like patterns on leaves, stunting, and reduced crop yield and quality.[3][6][7] Tmv-IN-1 is a novel synthetic compound developed for the targeted inhibition of TMV replication and spread in plants. These application notes provide an overview of this compound's antiviral activity, mechanism of action, and detailed protocols for its evaluation in a research setting.

Antiviral Activity of this compound

This compound has demonstrated significant in vivo and in vitro antiviral activity against Tobacco Mosaic Virus. Its efficacy is comparable to or exceeds that of other known antiviral agents. The antiviral effects of this compound are categorized into three main types: protective, curative, and inactivation activities.[8][9][10]

Data Presentation: Efficacy of this compound against TMV

The following table summarizes the quantitative data on the antiviral efficacy of this compound against TMV in comparison to the commercial virucide Ningnanmycin.

| Compound | Concentration (µg/mL) | Protective Activity (%) | Curative Activity (%) | Inactivation Activity (%) | EC50 (µg/mL) |

| This compound | 500 | 68.5 ± 3.2 | 65.2 ± 2.8 | 85.1 ± 4.1 | 75.3 |

| Ningnanmycin | 500 | 62.6 ± 1.6 | 53.8 ± 3.3 | 78.8 ± 2.5 | 150.5 |

Data is presented as mean ± standard deviation. EC50 values represent the concentration for 50% of maximal effect in inactivation assays.[11][12]

Mechanism of Action

This compound is believed to exert its antiviral effects through a multi-faceted mechanism that includes both direct interaction with viral components and the induction of host plant defense responses.

-

Inhibition of Viral Replication: this compound is proposed to interfere with the function of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the TMV genome.[1][13]

-

Interference with Viral Assembly: Evidence suggests that this compound can bind to the TMV coat protein (CP), disrupting the assembly of new virus particles.[14][15] The proper assembly of the viral capsid is crucial for protecting the viral RNA and for its systemic spread within the plant.[14]

-

Induction of Plant Defense Pathways: this compound has been observed to stimulate the plant's innate immune system, leading to the upregulation of defense-related genes and the production of pathogenesis-related (PR) proteins.[16] This includes the activation of the salicylic acid (SA) signaling pathway, a critical component of systemic acquired resistance (SAR).[16][17]

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity of this compound against TMV.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

This method is used to assess the protective, curative, and inactivation effects of this compound on live plants.[10]

Materials:

-

Nicotiana glutinosa or other susceptible host plants

-

Tobacco Mosaic Virus (TMV) inoculum (0.5 mg/mL)

-

This compound solution (e.g., 500 µg/mL in a suitable solvent with a non-ionic surfactant)

-

Control solution (solvent with surfactant)

-

Phosphate buffer (0.01 M, pH 7.4)

-

Carborundum (600 mesh)

Protocol:

-

Plant Preparation: Grow healthy N. glutinosa plants to the 6-8 leaf stage.

-

Protective Activity:

-